Ethyl triacontanoate

Descripción general

Descripción

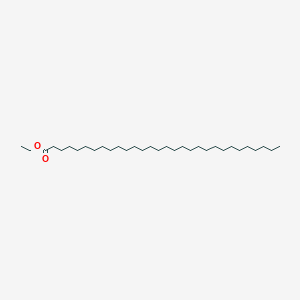

Ethyl triacontanoate, also known as triacontanoic acid ethyl ester, is a long-chain fatty acid ester with the molecular formula C₃₂H₆₄O₂. It is a waxy solid at room temperature and is known for its hydrophobic properties. This compound is often found in natural waxes and is used in various industrial applications due to its stability and non-reactive nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl triacontanoate can be synthesized through the esterification of triacontanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of triacontanoic acid with ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted acid and ethanol. The purified ester is collected and further refined to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl triacontanoate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce triacontanoic acid and ethanol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions:

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used under mild heating conditions.

Major Products:

Hydrolysis: Triacontanoic acid and ethanol.

Transesterification: A new ester and ethanol

Aplicaciones Científicas De Investigación

Ethyl triacontanoate has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of long-chain fatty acid esters and their properties.

Biology: It is studied for its role in the formation of natural waxes and its impact on biological membranes.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.

Industry: It is used in the production of cosmetics, lubricants, and coatings due to its stability and non-reactive nature

Mecanismo De Acción

The mechanism of action of ethyl triacontanoate involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery systems where it helps in the controlled release of hydrophobic drugs .

Comparación Con Compuestos Similares

- Ethyl hexadecanoate (palmitic acid ethyl ester)

- Ethyl octadecanoate (stearic acid ethyl ester)

- Ethyl eicosanoate (arachidic acid ethyl ester)

Comparison: Ethyl triacontanoate is unique due to its longer carbon chain compared to other fatty acid ethyl esters. This longer chain length imparts greater hydrophobicity and stability, making it more suitable for applications requiring long-lasting and non-reactive properties. In contrast, shorter chain esters like ethyl hexadecanoate and ethyl octadecanoate are more commonly used in applications where lower melting points and higher reactivity are desired .

Propiedades

IUPAC Name |

ethyl triacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUBNDNLVZUJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226015 | |

| Record name | Ethyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-12-6 | |

| Record name | Ethyl triacontanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7505-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)